![molecular formula C15H22N2O4 B4285411 ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285411.png)
ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate
Übersicht
Beschreibung
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate, also known as Etomidate, is a medication used for inducing anesthesia. It is a short-acting intravenous anesthetic agent that is commonly used in surgical procedures. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in the 1970s. Since then, it has been widely used in anesthesia practice due to its unique pharmacological properties and favorable safety profile.
Wirkmechanismus
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. It binds to the GABA-A receptor complex and increases the duration of chloride ion channel opening, which leads to hyperpolarization of the neuronal membrane and inhibition of neuronal activity. This results in sedation and loss of consciousness.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It causes a dose-dependent decrease in blood pressure and heart rate due to its vasodilatory effects. It also inhibits the release of stress hormones such as cortisol and aldosterone by inhibiting the activity of the enzyme 11-beta-hydroxylase. This compound has minimal effects on respiratory function and does not cause respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of action, which allows for precise control of anesthesia depth. It also has minimal effects on respiratory function, which is important in experiments where respiratory parameters need to be measured. However, this compound has limitations in that it can cause adrenal suppression, which can affect the results of experiments involving the hypothalamic-pituitary-adrenal (HPA) axis.
Zukünftige Richtungen
There are several future directions for research on ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate. One area of research is to develop new analogs of this compound with improved pharmacological properties such as longer duration of action and fewer side effects. Another area of research is to investigate the effects of this compound on the immune system and its potential use in the treatment of autoimmune diseases. Additionally, there is a need for more studies on the long-term effects of this compound on cognitive function and memory.
Wissenschaftliche Forschungsanwendungen
Ethyl N-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-beta-alaninate is widely used as an anesthetic agent in surgical procedures. It is also used for sedation in critical care settings such as in the intensive care unit (ICU) and emergency department (ED). This compound has been extensively studied in both animal and human models to understand its pharmacological properties, mechanism of action, and physiological effects.
Eigenschaften
IUPAC Name |
ethyl 3-[2-(4-methoxyphenyl)ethylcarbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-21-14(18)9-11-17-15(19)16-10-8-12-4-6-13(20-2)7-5-12/h4-7H,3,8-11H2,1-2H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVPTRDOQVJPPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


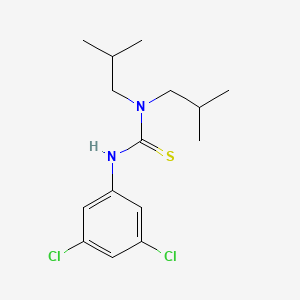

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4285340.png)

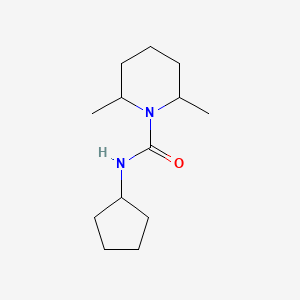
![N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
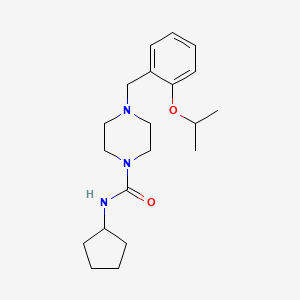
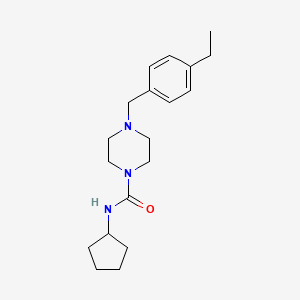
![ethyl N-{[(2-pyridinylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285398.png)
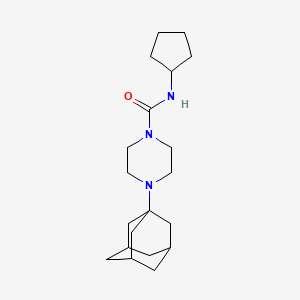
![ethyl N-[(isobutylamino)carbonyl]-beta-alaninate](/img/structure/B4285418.png)
![ethyl N-[(cycloheptylamino)carbonyl]-beta-alaninate](/img/structure/B4285422.png)
![ethyl N-{[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}-beta-alaninate](/img/structure/B4285425.png)
![ethyl N-{[(2,4-dichlorophenyl)amino]carbonyl}glycinate](/img/structure/B4285452.png)
